REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][C:5](=O)[CH3:6].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:20]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22]([CH2:29][CH2:30][OH:31])=[CH:21]1.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1.O>[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][C:5]1([CH3:6])[C:21]2[CH2:20][C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[C:22]=2[CH2:29][CH2:30][O:31]1 |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(CCC(C)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1C=C(C2=CC=CC=C12)CCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
alkali-aluminum silicate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution stirred for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with toluene
|
Type
|
WASH
|
Details
|
The organic layers are washed with water
|
Type
|
EXTRACTION
|
Details
|
NH4OH and extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The latter extract
|
Type
|
ADDITION
|
Details
|
is treated with charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1(OCCC2=C1CC=1C=CC=CC12)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |